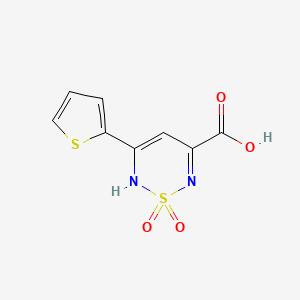![molecular formula C19H11ClFN3O2 B3071513 6-(4-氯苯基)-1-(2-氟苯基)-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 1011397-66-2](/img/structure/B3071513.png)
6-(4-氯苯基)-1-(2-氟苯基)-1H-吡唑并[3,4-b]吡啶-4-羧酸
描述
This compound is a pyrazolopyridine derivative with chlorophenyl and fluorophenyl groups attached. Pyrazolopyridines are a class of compounds that have been studied for various biological activities. The presence of the chlorophenyl and fluorophenyl groups could potentially influence the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolopyridine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. This could potentially be achieved through a series of reactions including condensation, cyclization, and halogenation .Molecular Structure Analysis
The compound contains a pyrazolopyridine core, which is a bicyclic structure containing nitrogen atoms. It also has a carboxylic acid group, a chlorophenyl group, and a fluorophenyl group. The presence of these different functional groups and the overall structure of the molecule could influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The carboxylic acid group could undergo reactions such as esterification or amide formation. The halogen atoms in the chlorophenyl and fluorophenyl groups could potentially be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound’s solubility could be influenced by the polar carboxylic acid group and the nonpolar phenyl groups .科学研究应用
化学合成和结构分析
吡唑并吡啶衍生物的合成和结构分析一直是多项研究的重点。例如,Quiroga 等人(1999 年)报告了 3-芳基-5-氰基吡唑并[3,4-b]吡啶的制备和 X 射线衍射研究,展示了这些化合物晶体结构中优先的互变异构体结构和氢键模式 Quiroga, J., Cruz, S., Insuasty, B., Nogueras, M., Sánchez, A., Cobo, J. N., & Low, J. N. (1999). Acta Crystallographica Section C-crystal Structure Communications。
N-稠合杂环的合成
Ghaedi 等人(2015 年)描述了一种通过吡唑-5-胺衍生物缩合的新型吡唑并吡啶产物的高效合成方法,为开发新的 N-稠合杂环化合物做出了贡献 Ghaedi, A., Bardajee, G., Mirshokrayi, A., Mahdavi, M., Shafiee, A., & Akbarzadeh, T. (2015). RSC Advances。
抗菌特性
吡唑并吡啶衍生物的抗菌潜力已在多项研究中得到探索。Maqbool 等人(2014 年)研究了 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸的抗菌筛选,发现一些化合物表现出良好的抗菌特性 Maqbool, T., Nazeer, A., Khan, M. N., Elliott, M., Khan, M., Ashraf, M., Nasrullah, M., Arshad, S., & Munawar, M. (2014). Asian Journal of Chemistry。
抗肿瘤和抗菌活性
利用微波辐射下的合成方法制备了具有显着抗肿瘤和抗菌活性的吡唑并吡啶衍生物。El-Borai 等人(2012 年)证明了多组分反应在合成这些衍生物中的效率,并强调了它们有希望的生物活性 El-Borai, M., Rizk, H. F., Abd‐Aal, M. F., & El-Deeb, I. Y. (2012). European Journal of Medicinal Chemistry。
分子构象和氢键
吡唑并吡啶衍生物的分子结构和氢键相互作用已被广泛研究,为它们的构象偏好和分子间相互作用提供了见解。Sagar 等人(2017 年)讨论了密切相关的四氢-1H-吡唑并[4,3-c]吡啶的合成、分子构象和氢键 Sagar, B. K., Harsha, K. B., Yathirajan, H., Rangappa, K., Rathore, R., & Glidewell, C. (2017). Acta Crystallographica. Section C, Structural Chemistry。
安全和危害
未来方向
属性
IUPAC Name |
6-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O2/c20-12-7-5-11(6-8-12)16-9-13(19(25)26)14-10-22-24(18(14)23-16)17-4-2-1-3-15(17)21/h1-10H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMKDCRKAKREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071437.png)
![1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3071460.png)
![1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071466.png)
![6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071470.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071474.png)
![5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071479.png)
![1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071485.png)
![3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071491.png)

![5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071519.png)
![1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071527.png)
![1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071535.png)
![1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071543.png)
![1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071548.png)